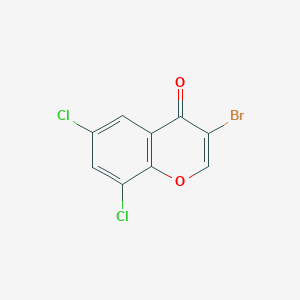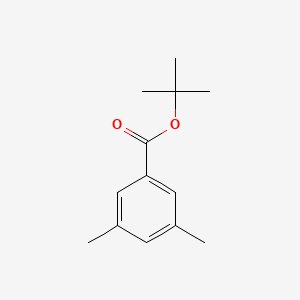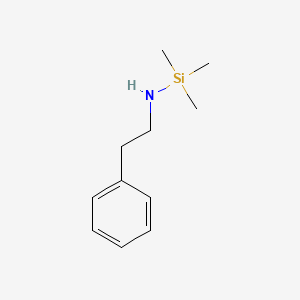
N-(Trimethylsilyl)-N-(2-phenylethyl)amine
説明
N-(Trimethylsilyl)-N-(2-phenylethyl)amine, also known as TMS-2-PEA, is a synthetic derivative of the naturally occurring neurotransmitter phenethylamine. It is an aromatic amine which has been studied for its potential as a pharmacological agent due to its ability to influence the activity of a wide range of neurotransmitters. TMS-2-PEA has been studied for its potential to act as an agonist of dopamine, norepinephrine, and serotonin receptors, as well as for its ability to modulate the activity of enzymes involved in the metabolism of these neurotransmitters.
作用機序
N-(Trimethylsilyl)-N-(2-phenylethyl)amine acts on a variety of neurotransmitter systems, including the dopaminergic, noradrenergic, and serotonergic systems. Specifically, it has been found to act as a partial agonist of the 5-HT2A serotonin receptor, and as an agonist of the D2 and D3 dopamine receptors, as well as the α1A-adrenergic receptor. It is thought to act as an agonist of these receptors, leading to increased levels of neurotransmitter release and/or increased sensitivity of the receptors to the neurotransmitters.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine in the brain, as well as to increase the sensitivity of dopamine and norepinephrine receptors. Additionally, it has been found to increase the activity of the enzyme monoamine oxidase, which is involved in the metabolism of serotonin, dopamine, and norepinephrine. It has also been found to have antidepressant-like effects in animal models.
実験室実験の利点と制限
The use of N-(Trimethylsilyl)-N-(2-phenylethyl)amine in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it has a wide range of effects on neurotransmitter systems, making it a useful tool for studying the effects of neurotransmitters on behavior and physiology. However, there are some limitations to using this compound in laboratory experiments. It is not a naturally occurring neurotransmitter and therefore may not be as effective as naturally occurring neurotransmitters in some experiments. Additionally, it has not been studied extensively in humans, so its effects in humans are not well understood.
将来の方向性
The potential of N-(Trimethylsilyl)-N-(2-phenylethyl)amine as a pharmacological agent is still being explored. Future research should focus on further elucidating the mechanism of action of this compound, as well as exploring its potential therapeutic applications. Additionally, further research is needed to explore the effects of this compound in humans, as well as its potential side effects. Finally, research should be conducted to explore the potential of this compound as a tool for studying the effects of neurotransmitters on behavior and physiology.
合成法
N-(Trimethylsilyl)-N-(2-phenylethyl)amine is synthesized by the reaction of trimethylsilyl chloride with 2-phenylethylamine. The reaction is carried out in anhydrous dimethylformamide at room temperature. The product is then purified by column chromatography or recrystallization.
科学的研究の応用
N-(Trimethylsilyl)-N-(2-phenylethyl)amine has been studied for its potential as a pharmacological agent due to its ability to influence the activity of a wide range of neurotransmitters. It has been studied for its potential to act as an agonist of dopamine, norepinephrine, and serotonin receptors, as well as for its ability to modulate the activity of enzymes involved in the metabolism of these neurotransmitters. Additionally, it has been studied for its potential to act as an agonist of the 5-HT2A serotonin receptor, which could potentially be used in the treatment of depression.
特性
IUPAC Name |
2-phenyl-N-trimethylsilylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NSi/c1-13(2,3)12-10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDNGNISLLHUCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146393 | |
| Record name | Silanamine, N-(2-phenylethyl)-1,1,1-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10433-33-7 | |
| Record name | Silanamine, N-(2-phenylethyl)-1,1,1-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010433337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanamine, N-(2-phenylethyl)-1,1,1-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


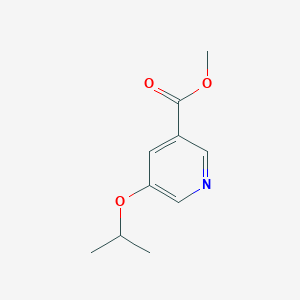
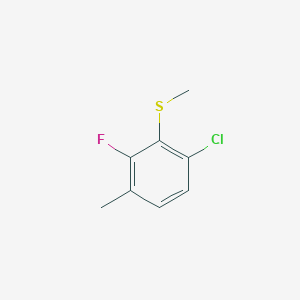
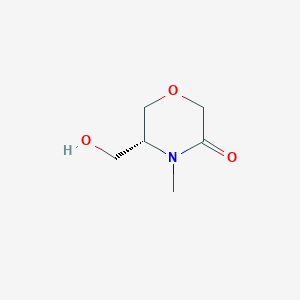

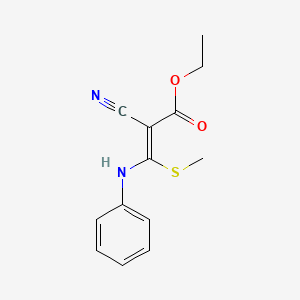
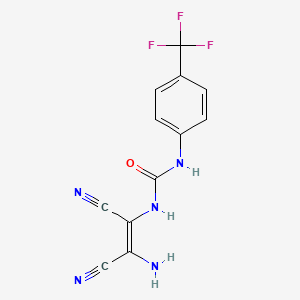

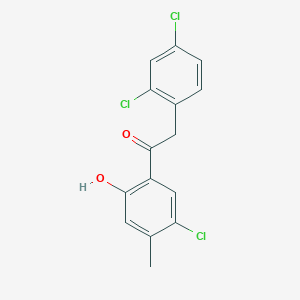


![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine](/img/structure/B6333141.png)
